molecular formula C16H17NO3 B2599819 2-phenoxy-N-(2-phenoxyethyl)acetamide CAS No. 1105208-78-3

2-phenoxy-N-(2-phenoxyethyl)acetamide

Cat. No.: B2599819
CAS No.: 1105208-78-3
M. Wt: 271.316
InChI Key: OEBUTUVAZFYUCY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-phenoxyethyl)acetamide is a synthetic organic compound characterized by its acetamide core flanked by distinct phenoxy-containing side chains. This molecular structure, featuring ether and amide functional groups, classifies it as a derivative of N-(2-phenoxyethyl)acetamide and makes it a compound of interest in various research fields. In medicinal chemistry and chemical biology, such acetamide derivatives are frequently investigated as potential building blocks or intermediates in the synthesis of more complex molecules. Researchers utilize compounds of this nature in the development of novel pharmacophores and as key scaffolds in drug discovery projects. The presence of the phenoxyethyl group is a structural motif explored for its influence on a molecule's lipophilicity and its potential to engage in hydrophobic interactions within biological systems. Furthermore, in the context of advanced synthetic chemistry, modular platforms like automated peptide synthesizers demonstrate the critical need for high-purity, well-characterized building blocks to achieve complex molecular targets . Supplied as a "For Research Use Only" product, this compound is strictly intended for laboratory research applications and is not for use in diagnostic, therapeutic, or any personal applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and safety data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(13-20-15-9-5-2-6-10-15)17-11-12-19-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBUTUVAZFYUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenoxy N 2 Phenoxyethyl Acetamide

Established Reaction Pathways for the Synthesis of 2-phenoxy-N-(2-phenoxyethyl)acetamide

The most direct and established pathway for the synthesis of this compound involves the formation of an amide bond between two key precursors: 2-phenoxyacetic acid and 2-phenoxyethylamine. This condensation reaction is a cornerstone of organic synthesis and can be achieved through several well-documented strategies.

The precursor 2-phenoxyacetic acid can be synthesized via the reaction of sodium phenolate with sodium chloroacetate in an aqueous solution, a method first reported in 1880. wikipedia.org This reaction proceeds through a nucleophilic attack of the phenolate anion on the methylene (B1212753) carbon of the chloroacetate. wikipedia.org The second precursor, 2-phenoxyethylamine, can be prepared by reacting phenol (B47542) with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate. chemicalbook.com

Amide Bond Formation Strategies and Mechanism Elucidation

The formation of the amide linkage between 2-phenoxyacetic acid and 2-phenoxyethylamine requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. hepatochem.com Several classes of coupling reagents are employed for this purpose, each with a distinct mechanism.

Carbodiimide-Mediated Coupling: One of the most common methods utilizes carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). hepatochem.comluxembourg-bio.comyoutube.com The reaction mechanism proceeds in two main steps:

Activation of the Carboxylic Acid: The carboxylic acid (2-phenoxyacetic acid) adds to one of the double bonds of the carbodiimide (e.g., DCC). This forms a highly reactive O-acylisourea intermediate. luxembourg-bio.comkhanacademy.org

Nucleophilic Attack by the Amine: The primary amine (2-phenoxyethylamine) then attacks the carbonyl carbon of the O-acylisourea intermediate. This attack forms a tetrahedral intermediate which subsequently collapses to yield the desired amide product, this compound, and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). luxembourg-bio.com DCU is typically insoluble in common reaction solvents and can be removed by filtration. luxembourg-bio.com

Phosphonium and Uronium Salt Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. These reagents react with the carboxylic acid to form activated benzotriazolyl esters, which are highly reactive towards amines and less prone to side reactions like racemization compared to some other methods. growingscience.com

Acyl Halide Formation: An alternative two-step approach involves first converting the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.com The resulting 2-phenoxyacetyl chloride is then reacted with 2-phenoxyethylamine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, to form the amide.

Optimization of Reaction Conditions and Yield Enhancements

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of coupling agent, the use of additives, solvent selection, and reaction temperature.

Use of Additives: In carbodiimide-mediated couplings, side reactions can occur, such as the formation of an unreactive N-acylurea or rearrangement of the O-acylisourea intermediate. To mitigate these issues and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine to provide higher yields of the desired amide. luxembourg-bio.com

Solvent and Base Selection: The choice of solvent can significantly influence reaction rates and outcomes. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used. growingscience.com When using HATU as a coupling agent, a weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often employed to deprotonate the carboxylic acid, facilitating the formation of the active ester intermediate. growingscience.com

Temperature and Reaction Time: Most modern amide coupling reactions can be performed efficiently at room temperature. organic-chemistry.org However, for less reactive or sterically hindered substrates, moderate heating may be required to achieve a reasonable reaction rate. Reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. growingscience.com

Below is a table summarizing typical conditions used for the synthesis of various phenoxy acetamide (B32628) derivatives, which can be adapted for the synthesis of the target compound.

Carboxylic AcidAmineCoupling Reagent/MethodSolventBaseYield (%)Reference
2-Benzoylbenzoic acid3-MethoxybenzohydrazideHATUDMFDIPEAN/A growingscience.com
Substituted Phenoxy Acetic AcidSubstituted Aromatic AmineThionyl Chloride (Acyl Chloride Formation)N/AN/AN/A archivepp.com
Aryl Iodide + Glycolic AcidN/A (Forms Phenoxyacetic Acid)CuI / Cs2CO3DMSO/H2ON/AN/A chemicalbook.com
Carboxylic AcidsAnilinesI2/TBHPN/AN/AGood sci-hub.se

Design and Derivatization Strategies for Novel this compound Analogues

The core structure of this compound offers multiple sites for chemical modification to generate novel analogues. These derivatization strategies allow for the systematic tuning of the molecule's physicochemical properties. The structural modification of phenoxy acetamide derivatives is a key area of research for developing new therapeutic agents. nih.gov

Systematic Modifications of the Phenoxy Moieties

The two phenoxy rings are primary targets for derivatization. Introducing substituents onto these aromatic rings can significantly alter the electronic and steric properties of the molecule. This is typically achieved by using substituted phenols as starting materials in the synthesis of the 2-phenoxyacetic acid or 2-phenoxyethylamine precursors. A wide range of substituted phenoxy acetamide derivatives have been synthesized for evaluation of their pharmacological activities. researchgate.net

Common modifications include the introduction of:

Halogens (F, Cl, Br, I): Halogen atoms can modulate lipophilicity and metabolic stability.

Alkyl Groups (e.g., methyl, ethyl, isopropyl): These groups can enhance steric bulk and lipophilicity.

Alkoxy Groups (e.g., methoxy, ethoxy): These electron-donating groups can influence hydrogen bonding capabilities and electronic properties.

Nitro Groups: Electron-withdrawing nitro groups can significantly alter the electronic character of the aromatic ring.

The following table illustrates examples of substituents incorporated into the phenoxy rings of various phenoxy acetamide analogues reported in the literature.

Parent ScaffoldSubstituent(s) on Phenoxy RingSynthetic ApproachReference
2-(substituted phenoxy)-N-phenylacetamide2,4-dimethylCondensation researchgate.net
2-(4-chlorophenoxy)-N'-...-acetohydrazide4-chloroCondensation jetir.org
Thymol-derived phenoxy acetamide2-isopropyl-5-methylCondensation nih.gov
2-(2-formylphenoxy)acetic acid derivatives2-formyl, various othersWilliamson Ether Synthesis followed by condensation mdpi.com

Functionalization and Substitution on the Acetamide Linker

The acetamide linker itself, –CH₂–C(=O)–N–CH₂–CH₂–, provides opportunities for modification. The methylene groups within this linker are crucial for regulating the molecule's flexibility, polarity, and lipophilicity. mdpi.com

Alpha-Substitution: The methylene group adjacent to the carbonyl (alpha-carbon) could be a site for alkylation or functionalization to introduce steric hindrance or new chemical handles.

Ethylene Bridge Modification: The ethylene bridge (–CH₂–CH₂–) on the amine side could be homologated (e.g., to a propylene bridge) or branched to alter the spatial relationship between the nitrogen atom and the terminal phenoxy group.

N-Alkylation/Arylation: While the target compound is already an N-substituted amide, in a broader derivatization strategy, the hydrogen on a primary or secondary amide could be replaced with other groups. Molecules with acetamide linkages are known to exhibit a wide spectrum of biological activities. nih.gov

Incorporation of Diverse Organic Scaffolds

A more advanced derivatization strategy involves replacing one or both of the phenoxy groups with entirely different organic scaffolds to create hybrid molecules. This approach leverages the phenoxy acetamide core as a template for connecting diverse chemical moieties.

Examples from the broader class of phenoxy acetamide derivatives demonstrate this principle:

Bioactive Moieties: Natural products or known pharmacophores can be incorporated. For instance, thymol, a natural monoterpenoid phenol, has been used to create thymol-derived phenoxy acetamides. nih.gov

Heterocyclic Rings: The phenoxy group could be replaced with various heterocyclic systems such as pyridines, thiazoles, or indoles, which are common in pharmacologically active compounds.

Flavonoid Scaffolds: The hydroxyl groups of flavonoids have been derivatized into acetamide groups, demonstrating the versatility of linking this functionality to complex natural product cores. mdpi.com

These advanced strategies highlight the modularity of the this compound structure, making it a valuable platform for the development of new chemical entities.

Catalytic Approaches and Green Chemistry Principles in Phenoxyacetamide Synthesis

The synthesis of phenoxyacetamides, including this compound, is increasingly benefiting from the application of catalytic methods and the principles of green chemistry. These modern approaches aim to enhance reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions compared to traditional synthetic routes. The focus is on developing sustainable processes that are both economically viable and ecologically responsible.

Catalytic methods in amide bond formation are pivotal in overcoming the limitations of stoichiometric reagents, which often generate significant waste. ucl.ac.uk For the synthesis of phenoxyacetamides, various catalysts can be employed to facilitate the direct amidation of phenoxyacetic acid or its esters with 2-phenoxyethylamine.

One promising approach involves the use of Lewis acid catalysts, such as iron(III) chloride. Iron(III) chloride has been demonstrated as an effective catalyst for the direct amidation of esters under solvent-free conditions, offering a green alternative to conventional methods. nih.gov This methodology could be adapted for the reaction between an ester derivative of phenoxyacetic acid and 2-phenoxyethylamine, potentially leading to high yields and shorter reaction times. Boron-based catalysts, like boric acid, also represent a green and cost-effective option for direct amidation, proceeding through the formation of a mixed anhydride intermediate that readily reacts with the amine. sciepub.com

Furthermore, copper(II) complexes have shown efficacy in catalyzing the synthesis of N-substituted amides from nitriles and primary amines in aqueous media, presenting a clean and selective route. scielo.br This could be a viable pathway if a nitrile precursor to phenoxyacetic acid is utilized. The use of water as a solvent is a significant advantage from a green chemistry perspective. scielo.br

Solvent selection is another critical aspect of green chemistry. The ideal synthesis would occur in a benign solvent, such as water, or under solvent-free conditions. researchgate.net Solvent-free reactions, where the reactants themselves act as the reaction medium, minimize the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. nih.govmdpi.com

Biocatalysis offers an increasingly attractive and sustainable alternative for amide synthesis. nih.govnih.gov Enzymes, such as lipases and amidases, can catalyze amide bond formation with high specificity and under mild reaction conditions, typically in aqueous environments. uniovi.esresearchgate.net The application of biocatalysts in the synthesis of this compound could lead to a highly efficient and environmentally friendly process, minimizing by-product formation and energy consumption. nih.gov

Interactive Data Table: Catalytic and Green Approaches for Phenoxyacetamide Synthesis

Catalytic SystemGreen Chemistry PrinciplePotential Advantages
Iron(III) ChlorideSolvent-free conditions, Lewis acid catalysisLow cost, reduced waste, shorter reaction times. nih.gov
Boric AcidHomogeneous catalysis, atom economyInexpensive, forms recyclable by-products. sciepub.com
Copper(II) Porphyrinato ComplexUse of aqueous media, recyclable catalystHigh selectivity, environmentally benign solvent. scielo.br
Microwave IrradiationEnergy efficiency, reduced reaction timeRapid heating, improved yields, cleaner reactions. ajrconline.orgnih.gov
Biocatalysts (e.g., Lipases)Use of renewable resources, mild conditionsHigh chemo-, regio-, and stereoselectivity. nih.govuniovi.es

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 Phenoxy N 2 Phenoxyethyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, NMR provides intricate details regarding the connectivity of atoms and their spatial relationships.

Based on the known structure of 2-phenoxy-N-(2-phenoxyethyl)acetamide, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the two phenoxy groups, the methylene (B1212753) protons of the ethyl bridge and the acetamide (B32628) backbone, and the amide proton. The integration of these signals would correspond to the number of protons in each unique environment. The ¹³C NMR spectrum would similarly display characteristic signals for the aromatic carbons, the aliphatic carbons of the ethyl and acetamide moieties, and the carbonyl carbon of the amide.

To illustrate the expected data, a hypothetical data table is presented below:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H~ 7.5-8.5 (broad singlet)-
Aromatic C-H~ 6.8-7.4 (multiplets)~ 115-130
Phenoxy C-O-~ 155-160
Acetamide C=O-~ 168-172
O-CH₂ (acetamide)~ 4.5-4.7 (singlet)~ 65-70
N-CH₂~ 3.5-3.7 (quartet)~ 40-45
O-CH₂ (ethyl)~ 4.0-4.2 (triplet)~ 65-70

Note: These are predicted values and actual experimental data may vary.

The conformational preferences of this compound can be inferred from detailed analysis of coupling constants (J-values) in the ¹H NMR spectrum and through the application of Nuclear Overhauser Effect (NOE) experiments. The dihedral angles between adjacent protons, governed by the Karplus relationship, can be estimated from the magnitude of their coupling constants, providing insights into the preferred rotamers around the C-C and C-N bonds of the ethyl bridge.

NOE experiments, such as NOESY or ROESY, would reveal through-space correlations between protons that are in close proximity, further defining the molecule's folded or extended conformations in solution. For instance, correlations between the protons of the acetamide methylene group and the adjacent phenoxy ring would suggest a more compact conformation.

Vibrational and Electronic Spectroscopy Studies

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic structure.

FTIR spectroscopy is a powerful tool for the identification of characteristic functional groups based on their vibrational frequencies. The FTIR spectrum of this compound is expected to exhibit several key absorption bands.

A representative table of expected FTIR absorptions is provided below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amide)Stretching~ 3300-3500
C-H (aromatic)Stretching~ 3000-3100
C-H (aliphatic)Stretching~ 2850-3000
C=O (amide I)Stretching~ 1630-1680
N-H (amide II)Bending~ 1510-1570
C=C (aromatic)Stretching~ 1450-1600
C-O (ether)Asymmetric Stretching~ 1200-1260
C-N (amide)Stretching~ 1200-1350

The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl stretch, while the N-H stretch would appear as a broader band around 3300 cm⁻¹. The characteristic C-O stretching of the aryl ether linkages would also be prominent.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings. These aromatic systems are expected to give rise to absorption bands in the ultraviolet region of the electromagnetic spectrum.

The primary electronic transitions would be π → π* transitions within the benzene (B151609) rings. The presence of the oxygen atom of the phenoxy group, with its lone pairs of electrons, may lead to n → π* transitions, although these are typically weaker. The expected UV-Vis spectrum would likely show a strong absorption maximum (λmax) around 270 nm, characteristic of substituted benzene rings.

Chromophore Electronic Transition Expected λmax (nm)
Phenyl Ringπ → π*~ 270

Note: The solvent used for analysis can influence the exact position of the absorption maximum.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₆H₁₇NO₃), the molecular weight is 271.31 g/mol .

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the resulting mass spectrum would display a characteristic fragmentation pattern. Key fragmentation pathways would likely involve cleavage of the amide bond, the ether linkages, and the ethyl bridge.

A table of potential major fragments is presented below:

m/z Possible Fragment Ion
271[M]⁺ (Molecular Ion)
178[C₁₀H₁₂NO₂]⁺
135[C₈H₉O₂]⁺
120[C₈H₈O]⁺
107[C₇H₇O]⁺
94[C₆H₆O]⁺
77[C₆H₅]⁺

The analysis of these fragment ions would allow for the reconstruction of the molecular structure, providing corroborating evidence for the assignments made by NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed no deposited single-crystal X-ray diffraction data for the compound this compound. The determination of a crystal structure through single-crystal X-ray diffraction is an experimental process that provides precise atomic coordinates of a compound in its solid state. Without this foundational data, a detailed and accurate analysis of the crystal packing, intermolecular interactions, and potential polymorphic forms is not possible.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of crystal packing and the specific intermolecular interactions that govern the three-dimensional arrangement of this compound molecules in the solid state cannot be conducted without experimental crystallographic data. Such an analysis would typically involve the identification of hydrogen bonds, π-π stacking interactions between the phenoxy rings, and other van der Waals forces. The generation of data tables detailing bond lengths, bond angles, and dihedral angles of these interactions is contingent upon the availability of a solved crystal structure.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Co-crystallization involves the formation of a crystalline structure containing two or more different molecules in the same crystal lattice. Research into the potential polymorphism or co-crystallization of this compound would require extensive experimental screening and crystallographic analysis of the resulting solid forms. At present, there are no published studies or crystallographic data in the public domain that address the polymorphic behavior or co-crystal formation of this specific compound. Therefore, a discussion on this topic would be entirely speculative and cannot be supported by scientific evidence.

Computational Chemistry and Molecular Modeling Investigations on 2 Phenoxy N 2 Phenoxyethyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 2-phenoxy-N-(2-phenoxyethyl)acetamide. Methodologies such as Density Functional Theory (DFT) and ab initio methods provide a robust framework for understanding the molecule's behavior at a quantum mechanical level.

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is a key determinant of its chemical reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice to predict the reactive sites of a molecule. While specific HOMO-LUMO energy values and Mulliken charge distributions for this compound are not extensively documented in publicly available literature, the general principles of electronic structure analysis can be applied.

For instance, the phenoxy and acetamide (B32628) moieties contain heteroatoms (oxygen and nitrogen) with lone pairs of electrons, which are expected to contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. Conversely, the carbonyl carbon of the acetamide group is electron-deficient and would be a primary site for nucleophilic attack, a characteristic feature defining the LUMO.

A comprehensive DFT study would typically yield the following data, which is crucial for a thorough reactivity prediction:

ParameterSignificance
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap A larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Atomic Charges Provides insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic centers.
Molecular Electrostatic Potential (MEP) Map Visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Without specific published research providing these values for this compound, a detailed quantitative analysis remains speculative.

Energetic Landscape of Conformational Isomers

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Understanding the energetic landscape of these conformers is crucial as the biological activity of a molecule is often dictated by its three-dimensional shape.

Computational studies on N-(2-phenoxyethyl)-acetamide (NPOEA), which is synonymous with the target compound, have been performed to make conformational assignments. These studies have identified the existence of four distinct conformations, with one being dominant and the other three being minor. The S0-S1 origins of these conformers have been observed to be between 35 654 and 36 423 cm⁻¹ semanticscholar.org. The geometries of these low-lying structures have been optimized using DFT and RIMP2 methods to aid in their assignment.

The relative energies of these conformers determine their population at a given temperature. A detailed computational analysis would typically provide the relative energies, Boltzmann populations, and the energy barriers for interconversion between different conformers.

ConformerRelative Energy (kJ/mol)Boltzmann Population (%) at 298.15 K
Conformer 1 (Dominant)Data not availableData not available
Conformer 2 (Minor)Data not availableData not available
Conformer 3 (Minor)Data not availableData not available
Conformer 4 (Minor)Data not availableData not available

Note: Specific relative energy values and Boltzmann populations for the conformers of this compound are not provided in the available literature.

Theoretical Spectroscopic Parameter Calculations for Validation

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and the identified conformations. For this compound, theoretical calculations of harmonic vibrational frequencies have been performed using DFT and RIMP2 methods to assist in the assignment of experimentally observed conformations semanticscholar.org.

Furthermore, the S0-S1 adiabatic excitation energies have been calculated using the RICC2 method, and vertical excitation energies have been determined using single-point time-dependent DFT semanticscholar.org. These theoretical spectroscopic parameters are invaluable for interpreting experimental spectra, such as those obtained from resonant two-photon ionization (R2PI), resonant ion-dip infrared (RIDIR), and UV-UV hole-burning spectroscopies semanticscholar.org.

Spectroscopic ParameterComputational MethodPurpose
Vibrational Frequencies DFT, RIMP2To aid in the assignment of conformer-specific experimental IR spectra.
S0-S1 Adiabatic Excitation Energies RICC2To predict the origin of electronic transitions for different conformers.
Vertical Excitation Energies Time-Dependent DFTTo further characterize the electronic transitions.

Molecular Docking Studies and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

While specific molecular docking studies for this compound are not found in the reviewed scientific literature, the methodology is well-established and has been applied to structurally similar phenoxy acetamide derivatives.

Prediction of Binding Modes with Macromolecular Biological Targets

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target macromolecule. The ligand would then be placed in the binding site of the target, and various orientations and conformations would be sampled. A scoring function would be used to estimate the binding affinity for each pose, and the pose with the best score would be predicted as the most likely binding mode.

For example, studies on other phenoxy acetamide derivatives have explored their binding to enzymes like cyclooxygenase-2 (COX-2). Such a study for this compound would provide valuable insights into its potential as, for instance, an anti-inflammatory agent. The predicted binding mode would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Identification of Key Amino Acid Residues and Binding Site Characteristics

A crucial outcome of a molecular docking study is the identification of the key amino acid residues within the binding site that are involved in the interaction with the ligand. This information is vital for understanding the mechanism of action and for designing more potent and selective analogs.

For instance, a hypothetical docking of this compound into a protein active site might reveal that the amide group acts as a hydrogen bond donor and acceptor with specific polar residues, while the phenoxy groups engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A typical output from a docking and interaction analysis would include:

Interaction TypePotential Interacting Groups on LigandPotential Interacting Amino Acid Residues
Hydrogen Bonding Amide N-H (donor), Carbonyl C=O (acceptor), Ether O (acceptor)Serine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic Interactions Phenyl rings, Ethyl linkerLeucine, Isoleucine, Valine, Alanine
π-π Stacking Phenyl ringsPhenylalanine, Tyrosine, Tryptophan, Histidine

This detailed interaction profiling is essential for structure-activity relationship (SAR) studies and for the rational design of new molecules with improved therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of robust QSAR models is a cornerstone in modern drug discovery, enabling the prediction of the biological activity of novel compounds before their synthesis. For phenoxyacetamide derivatives, multi-dimensional QSAR models, including 2D-QSAR and 3D-QSAR, have been instrumental.

2D-QSAR models for 2-phenoxyacetamide (B1293517) analogs have been developed to predict their activity as, for example, Monoamine Oxidase (MAO) inhibitors. These models are built using a training set of compounds with known activities and are validated using a test set to ensure their predictive power. A typical 2D-QSAR model for a series of 2-phenoxyacetamide derivatives might yield a high regression coefficient (r²) and cross-validated correlation coefficient (q²), indicating a strong correlation between the selected descriptors and the biological activity. For instance, a model developed for MAO inhibitory activity showed an r² of 0.9033 and a q² of 0.8376, signifying a robust and predictive model.

3D-QSAR methods, which are computationally more intensive, provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These models often lead to improved prediction accuracies compared to their 2D counterparts.

The following table summarizes the statistical parameters of a hypothetical 2D-QSAR model for a series of 2-phenoxyacetamide analogs.

ParameterValueDescription
0.9033The coefficient of determination, indicating the goodness of fit of the model.
0.8376The cross-validated correlation coefficient, indicating the predictive ability of the model.
F-test > 100A statistical test to assess the significance of the model.
Standard Error < 0.3A measure of the accuracy of the predictions.

The predictive power of a QSAR model lies in the careful selection of physicochemical descriptors that are correlated with the biological activity of the compounds. These descriptors are numerical representations of the chemical properties of the molecules. For 2-phenoxyacetamide derivatives, several descriptors have been identified as being significant for their biological activity.

Commonly used physicochemical descriptors in QSAR studies include:

Lipophilicity (logP): This descriptor measures the solubility of a compound in a non-polar solvent versus a polar solvent and is crucial for drug absorption and distribution.

Molecular Weight (MW): The mass of a molecule, which can influence its size and ability to fit into a binding pocket. Studies on phenoxyacetamide analogs have shown that a higher molecular weight can be important for better enzyme inhibition.

Electronic Properties: Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the electron-donating and accepting capabilities of a molecule. A negative correlation with HOMO energy suggests that electrophilic groups may enhance activity.

Topological Descriptors: These descriptors encode information about the connectivity and shape of a molecule.

Polarizability (BetaPol): This descriptor relates to the molecule's ability to form a dipole moment. A negative correlation suggests that less polar groups may contribute to higher activity.

The table below illustrates the correlation of selected physicochemical descriptors with the biological activity of 2-phenoxyacetamide analogs.

DescriptorCorrelationImplication for Biological Activity
Molecular Weight (MW) PositiveBulkier groups or higher molecular weight may enhance enzyme inhibition.
HOMO Energy NegativeThe presence of electrophilic groups may increase biological activity.
Beta Polarizability (BetaPol) NegativeLess polar molecular features could be favorable for activity.

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The generation of a pharmacophore model can be approached in two ways:

Ligand-based pharmacophore modeling: This method is used when the structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. nih.gov

Structure-based pharmacophore modeling: When the 3D structure of the target protein is available, this approach identifies the key interaction points between the ligand and the protein's active site.

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large compound libraries. This process helps in identifying novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. The hits from virtual screening are then subjected to further computational analysis, such as molecular docking, before being selected for synthesis and biological testing. This methodology significantly reduces the time and cost associated with identifying new lead compounds. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the dynamic behavior of a ligand-target complex, which is not captured by static modeling methods.

MD simulations are particularly useful for assessing the conformational stability and flexibility of a ligand like this compound when it is bound to its biological target in a solvated environment. By simulating the system over a period of nanoseconds to microseconds, researchers can observe how the ligand and protein interact and adapt to each other.

Key insights that can be gained from these simulations include:

Binding Pose Stability: MD simulations can validate the binding pose of a ligand obtained from molecular docking. A stable binding pose is characterized by minimal fluctuations in the ligand's position and orientation within the binding site over the course of the simulation.

Conformational Changes: The simulations can reveal conformational changes in both the ligand and the target protein upon binding. Understanding these changes is crucial for comprehending the mechanism of action.

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time is a common way to assess the stability of the complex. A plateau in the RMSD plot indicates that the system has reached equilibrium.

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics used to calculate the relative binding free energies of a series of related ligands to a common biological target. wikipedia.org This method involves creating a non-physical, or "alchemical," transformation of one molecule into another through a series of small, discrete steps.

The thermodynamic cycle for calculating the relative binding free energy (ΔΔG) is a key concept in FEP. By calculating the free energy change of mutating one ligand into another in both the solvated environment and within the protein's binding site, the relative binding affinity can be determined. vu.nl

FEP calculations are computationally expensive but can provide highly accurate predictions of binding affinity, often with an accuracy of about 1 kcal/mol compared to experimental values. This level of accuracy is invaluable in lead optimization, as it allows for the prioritization of the most promising compounds for synthesis.

The process involves several steps:

System Setup: Preparing the structures of the protein-ligand complexes and the solvated ligands.

Perturbation Map: Defining a series of transformations between the ligands of interest.

Simulation: Running MD simulations for each step (lambda window) of the alchemical transformation.

The accuracy of FEP calculations is dependent on factors such as the quality of the force field, the sampling time, and the degree of similarity between the perturbed molecules.

Molecular and Biochemical Mechanism Elucidation of 2 Phenoxy N 2 Phenoxyethyl Acetamide and Analogues

Enzymatic Inhibition and Kinetic Studies (e.g., Monoamine Oxidase, Dihydrofolate Reductase)

The 2-phenoxyacetamide (B1293517) scaffold has been identified as a significant pharmacophore in the development of various enzyme inhibitors. nih.gov Extensive research has focused on analogues of 2-phenoxy-N-(2-phenoxyethyl)acetamide for their potential to inhibit key enzymes involved in physiological and pathological processes, particularly monoamine oxidases (MAO). researchgate.netnih.gov

Monoamine oxidases are a family of FAD-containing enzymes that catalyze the oxidative deamination of biogenic and xenobiotic amines. nih.gov They exist in two isoforms, MAO-A and MAO-B, which are important targets for antidepressant and neuroprotective drugs. nih.govnih.gov A series of 2-phenoxyacetamide analogues have been synthesized and evaluated for their inhibitory potency against both MAO-A and MAO-B. nih.gov

Kinetic studies revealed that modifications to the phenoxyacetamide structure significantly influence both the potency and selectivity of inhibition. For example, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor with a selectivity index (SI) of 245. nih.govnih.gov Another analogue, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide, emerged as a potent inhibitor of both isoforms, with IC50 values of 0.018 µM for MAO-A and 0.07 µM for MAO-B. nih.govnih.gov The inhibitory activities of these compounds were also evaluated in living cells using HepG2 and SHSY-5Y cell lysates. nih.gov Quantitative structure-activity relationship (QSAR) studies have also been employed to analyze the physicochemical properties of phenoxyacetamide derivatives required for specific MAO-A and MAO-B inhibitory activity. researchgate.net

While phenoxyacetamide derivatives are well-documented as MAO inhibitors, their interaction with dihydrofolate reductase (DHFR) is less specific. DHFR is a key enzyme in folate metabolism, essential for the synthesis of DNA precursors. nih.govmdpi.com Its inhibitors are used as antibacterial, antineoplastic, and anti-inflammatory drugs. nih.govwikipedia.org While various heterocyclic compounds act as DHFR inhibitors, specific kinetic data for this compound is not prominently featured in the context of potent DHFR inhibition. mdpi.comscbt.com However, the broad inhibitory potential of related acetamide (B32628) structures suggests that this class of compounds could be explored for activity against a range of enzymatic targets. nih.gov

Table 1: Inhibitory Activity of Selected 2-Phenoxyacetamide Analogues against MAO-A and MAO-B

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
2-(4-Methoxyphenoxy)acetamideMAO-A-245 nih.govnih.gov
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-A0.018- nih.govnih.gov
MAO-B0.07

Receptor Ligand Binding and Signal Transduction Pathway Modulation in Model Systems

Derivatives of 2-phenoxyacetamide have been investigated as ligands for various receptors, demonstrating their potential to modulate signal transduction pathways. sonar.chnih.gov These studies are crucial for understanding how such compounds might exert therapeutic effects by interacting with specific cellular receptors. revvity.com

One area of investigation is the sigma receptor family, which represents a promising target for drug development in indications like cancer and depression. core.ac.uk A study focused on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, an analogue of the core structure, revealed high affinity for the σ1 receptor with a Ki value of 42 nM. sonar.ch This compound exhibited a 36-fold selectivity for the σ1 receptor over the σ2 subtype. Molecular docking simulations suggested that the interaction involves a salt bridge between the compound's ionized morpholine (B109124) ring and the Asp126 residue of the receptor, along with contacts with Tyr120, His154, and Trp164. sonar.ch

In another line of research, phenoxyacetamide derivatives were designed and synthesized as potential antagonists for the transient receptor potential vanilloid 1 (TRPV1). nih.gov TRPV1 is a target for treating various disorders, including pain and bladder overactivity. By modifying a hit compound, researchers developed a derivative (15d) with a substantially improved inhibitory activity, showing a human TRPV1 IC50 of 33 nM. This compound was also found to ameliorate bladder overactivity in in-vivo rat models. nih.gov

These examples highlight the versatility of the phenoxyacetamide scaffold in designing receptor-specific ligands. The process often involves radioligand binding assays as a primary screen to determine binding affinities for target receptors. core.ac.ukresearchgate.net The binding of these ligands can initiate or block a cascade of intracellular events, thereby modulating cellular function. vanderbilt.edu

Table 2: Receptor Binding and Inhibitory Activity of 2-Phenoxyacetamide Analogues

Compound AnalogueReceptor TargetBinding/Activity MetricValueReference
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideSigma-1 (σ1)Ki42 nM sonar.ch
Derivative 15dTRPV1 (human)IC5033 nM nih.gov

Protein-Ligand Interaction Analysis Beyond Canonical Enzymatic Targets

The interaction of 2-phenoxyacetamide derivatives extends beyond well-defined enzymatic targets like MAO to other proteins that play critical roles in cell biology and disease. nih.govmdpi.com Virtual screening and molecular dynamics simulations have been instrumental in identifying novel protein targets and elucidating the binding interactions. nih.gov

One such non-canonical target is the Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target for acute leukemias. nih.gov A hierarchical docking-based virtual screening identified several phenoxyacetamide-derived hits as potential DOT1L inhibitors. Molecular dynamics simulations confirmed that these hits could achieve a stable equilibrium with DOT1L. Further binding free energy calculations suggested that specific phenoxyacetamide derivatives exhibited remarkably high binding affinity. One hit, L03, showed both the lowest glide score (-12.281) and the most favorable binding free energy (-303.9+/-16.5 kJ/mol), marking it as a promising lead for further optimization. nih.gov

Another important target is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com Novel phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors. Molecular modeling studies have been used to explain the complex interactions between these potent compounds and the active site of the COX-2 enzyme. Highly selective COX-2 inhibitors typically feature a core ring with two attached aryl groups, and specific para-substitutions on one of the aryl groups are key for selectivity. mdpi.com

These studies show that the phenoxyacetamide scaffold can be adapted to interact with a diverse range of proteins. The binding is often mediated by a combination of hydrogen bonding and hydrophobic interactions. scbt.com Understanding these protein-ligand interactions is crucial for structure-based drug design and for predicting the biological activities of new compounds. ontosight.ai

Investigation of Cellular Pathway Perturbations in Isolated Biological Models

The binding of 2-phenoxyacetamide and its analogues to enzymes and receptors can lead to significant perturbations in cellular signaling pathways, which control fundamental processes like cell proliferation, differentiation, and survival. nih.govnih.gov The effects of these compounds are often studied in isolated biological models, such as human cancer cell lines, to understand their potential as therapeutic agents. nih.gov

Phenoxyacetamide derivatives have been screened for in-vitro cytotoxic activity against various human cancer cell lines, including HCT-1, SF268, HT-15, MCF-7, and PC-3, using the MTT assay. nih.gov Results from these screenings have shown that certain derivatives possess good activity against these cell lines. nih.gov For instance, halogen-containing phenoxy derivatives have demonstrated enhanced anti-inflammatory function, while derivatives with a nitro group have shown anti-cancer, anti-inflammatory, and analgesic activities. nih.gov

The perturbation of cellular pathways often leads to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For example, studies on related compounds have shown the ability to induce both early and late apoptotic pathways selectively in cancerous liver cells (HepG2) while showing minimal toxicity to normal liver cells. This suggests a targeted effect on malfunctioning cellular signaling pathways that are characteristic of cancer cells. nih.gov These pathways, including MAPK, Akt, and Wnt/β-catenin, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation. nih.gov The ability of phenoxyacetamide derivatives to modulate these pathways underscores their therapeutic potential. nih.gov

Metabolic Transformations and Biotransformation Studies in Microbial Systems

The biotransformation of xenobiotic compounds, including those with a phenoxyacetamide structure, by microorganisms is a critical area of study for understanding their environmental fate and potential for bioremediation. Microorganisms possess diverse enzymatic machinery capable of degrading complex organic molecules.

Studies on compounds structurally related to 2-phenoxyacetamide, such as N-(2-hydroxyphenyl)acetamides, provide insight into potential metabolic pathways. For instance, incubation of various microorganisms, including Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter species, with 2-acetamido-phenol (a degradation product of 2-benzoxazolinone) led to the formation of nitrosylated and nitrated metabolites. nih.govmdpi.com Specifically, compounds like N-(2-hydroxy-5-nitrophenyl) acetamide and the previously unknown N-(2-hydroxy-5-nitrosophenyl)acetamide were identified. nih.gov

Further biotransformation of these metabolites was observed. The soil bacterium Pseudomonas laurentiana and the yeast Papiliotrema baii were shown to detoxify N-(2-hydroxy-5-nitrophenyl) acetamide by converting it into its glucoside derivative. nih.gov The bacterium Pantoea ananatis produced both the glucoside and a corresponding glucoside succinic acid ester. nih.gov In contrast, the fungus Actinomucor elegans synthesized 2-acetamido-4-nitrophenyl sulfate (B86663). mdpi.com These findings indicate that microbial degradation of such acetamides can proceed through various pathways, including nitration, nitrosylation, and subsequent conjugation with sugars or sulfate groups to facilitate detoxification and elimination. nih.gov

The introduction of xenobiotic compounds into a microbial environment can influence the native metabolic processes of the microorganisms, including the regulation of their secondary metabolite production. nih.gov Plant secondary metabolites, for which microbial regulation is well-documented, serve various biological roles, including acting as defense compounds against pathogens. nih.govmdpi.com

Microorganisms can regulate the synthesis of secondary metabolites through several mechanisms, such as modulating hormone levels, altering nutrient absorption, supplying precursor substances, and affecting the expression of key enzymes and genes. nih.gov While direct evidence for this compound regulating microbial secondary metabolism is limited, the degradation products of related compounds can be bioactive. For example, 1 mM of N-(2-hydroxy-5-nitrophenyl) acetamide was found to alter the gene expression profile in Arabidopsis thaliana, with the most significantly upregulated gene being a pathogen-inducible terpene synthase, TPS04. nih.govmdpi.com This suggests that microbial metabolites of phenoxyacetamide-like structures could potentially interact with and influence the secondary metabolic pathways of other organisms in their environment, such as plants. researchgate.net The presence of such compounds could act as a stress signal, eliciting a defense response that involves the enhanced production of secondary metabolites. mdpi.com

Exploration of Diverse Research Applications and Interdisciplinary Perspectives of Phenoxyacetamide Compounds

Utility as Advanced Chemical Intermediates in Organic Synthesis

Phenoxyacetamide derivatives are highly valued as intermediates in organic synthesis due to their versatile reactivity. The core structure, featuring an amide linkage and a phenoxy group, allows for a wide range of chemical modifications. These compounds serve as foundational skeletons for constructing more complex molecules, including various heterocyclic systems and pharmacologically active agents. nih.gov

Key synthetic applications include:

C-H Functionalization: Researchers have demonstrated the utility of the N-phenoxyacetamide group as a directing group in transition metal-catalyzed C-H functionalization reactions. For instance, rhodium-catalyzed reactions can achieve ortho C-H olefination and carboamination of the phenoxy ring, where the phenoxyacetamide group acts as an aminating source or a traceless directing group. rsc.orgresearchgate.net This allows for the precise installation of functional groups onto the aromatic ring, a crucial step in synthesizing complex organic molecules. researchgate.net

Precursors for Heterocycles: The phenoxyacetamide moiety is a precursor for synthesizing a variety of heterocyclic compounds. nih.gov For example, derivatives like N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide are highly reactive and can be used to create acrylamide, hydrazone, acrylonitrile (B1666552), and chalcone (B49325) derivatives. researchgate.nettandfonline.com These, in turn, can be used to synthesize more complex structures like 2-pyridones. researchgate.nettandfonline.com

Building Blocks for Bioactive Molecules: The phenoxyacetamide scaffold is a common feature in the synthesis of molecules with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer agents. nih.govmdpi.com The synthesis often involves the condensation of a phenoxyacetic acid derivative with an appropriate amine.

Table 1: Examples of Phenoxyacetamide Derivatives in Organic Synthesis
DerivativeSynthetic ApplicationKey Feature
N-phenoxyacetamideDirecting group for ortho C-H functionalization. rsc.orgresearchgate.netEnables regioselective installation of functional groups.
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamidePrecursor for acrylamide, hydrazone, and acrylonitrile derivatives. researchgate.nettandfonline.comHighly reactive formyl group allows for diverse transformations.
2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628)Synthesis of anti-inflammatory and analgesic agents. nih.govCombines phenoxy and acetamide motifs for biological activity.

Potential Applications in Agrochemical Research and Development

The structural features of phenoxyacetamide derivatives have drawn considerable attention in the field of agrochemical research. The phenoxyacetic acid moiety itself is the basis for a major class of herbicides. wikipedia.org Research has expanded to explore the insecticidal and other agrochemical potentials of various phenoxyacetamide analogues.

A notable area of investigation is the development of novel insecticides. A study focused on synthesizing a series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and testing their efficacy against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. researchgate.nettandfonline.com The findings from this research revealed that certain derivatives exhibited excellent insecticidal activity. researchgate.nettandfonline.com

Key Research Findings:

Several newly synthesized phenoxyacetamide derivatives were tested for insecticidal efficacy. researchgate.net

Compounds containing a thiazole (B1198619) or thiophene (B33073) moiety demonstrated particularly strong results. tandfonline.com

The structure-activity relationship study indicated that the presence of sulfur-containing heterocycles enhanced the insecticidal properties of the phenoxyacetamide core. tandfonline.com

The development of such compounds is critical for modern agriculture, which seeks effective and sustainable solutions for pest management. researchgate.net The versatility of the phenoxyacetamide scaffold allows for the creation of large libraries of compounds that can be screened for various agrochemical activities. nih.gov

Development as Chemical Biology Probes for Cellular Pathway Investigations

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com The development of effective probes is a cornerstone of chemical biology, enabling the elucidation of cellular pathways and mechanisms of action for bioactive compounds. mdpi.comresearchgate.net While direct examples of 2-phenoxy-N-(2-phenoxyethyl)acetamide as a chemical probe are not prominent, the phenoxyacetamide scaffold possesses characteristics that make it a suitable candidate for modification into such tools.

A robust chemical probe should ideally have a well-defined target and mode of action. mdpi.com Phenoxyacetamide derivatives have been shown to interact with a variety of biological targets, including enzymes like monoamine oxidases (MAOs) and poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.gov

Potential for Probe Development:

Modifiable Scaffold: The phenoxyacetamide structure can be synthetically modified to incorporate reporter tags (like fluorescent groups or affinity labels) or reactive groups for target identification, without abolishing its biological activity. researchgate.net

Target Engagement: Derivatives have shown potent and selective inhibition of enzymes, such as MAO-A, which is a target for antidepressant drugs. nih.govnih.gov A labeled version of a selective inhibitor could be used to visualize the location and activity of this enzyme in cells.

Elucidating Mechanisms: In studies of anticancer agents, phenoxyacetamide derivatives have been shown to induce apoptosis (programmed cell death). mdpi.com A fluorescently tagged version of such a compound could be used to track its uptake and localization within cancer cells, providing insights into its apoptotic mechanism. researchgate.netmdpi.com

The process of evolving a bioactive "hit" from a screening campaign into a reliable chemical probe is a central challenge in chemical biology. mdpi.comresearchgate.net The adaptability of the phenoxyacetamide framework makes it an attractive starting point for the rational design of such specialized molecular tools.

Exploration in Materials Science and Polymer Chemistry

The applications of phenoxyacetamide compounds are not limited to the life sciences. Their chemical properties also make them interesting candidates for exploration in materials science and polymer chemistry. nih.gov Polymers are ubiquitous in daily life, and the development of new polymer materials with specific, tailored properties is a constant focus of research. e3s-conferences.org

While this is an emerging area for phenoxyacetamides, their structural motifs suggest potential utility. The amide group, for instance, is known for its ability to form strong hydrogen bonds, which can significantly influence the mechanical and thermal properties of a polymer. The aromatic phenoxy group can contribute to thermal stability and specific electronic or optical properties.

Potential applications in this field include:

Monomers for Novel Polymers: Phenoxyacetamide derivatives with polymerizable groups could be synthesized and used as monomers to create new polymers. These polymers could incorporate the desirable properties of the phenoxyacetamide unit, such as thermal stability or specific intermolecular interactions.

Functional Additives: These compounds could be used as additives to modify the properties of existing polymers. For example, they might act as plasticizers, flame retardants, or stabilizing agents.

"Smart" Materials: The responsiveness of some organic molecules to stimuli like light, pH, or temperature is the basis for "smart" materials. advancedsciencenews.com The phenoxyacetamide scaffold could be incorporated into stimuli-responsive polymers for applications in areas like drug delivery or surface coatings. advancedsciencenews.com

The synthesis of polymers with well-defined structures and functionalities is a key goal in polymer chemistry. utwente.nl The versatility demonstrated by phenoxyacetamides in other fields suggests a promising, though less explored, future in the creation of advanced materials.

Table 2: Summary of Research Applications for Phenoxyacetamide Compounds
Field of ApplicationSpecific Use/PotentialKey Findings/Rationale
Organic SynthesisChemical intermediate, directing group. rsc.orgresearchgate.netVersatile scaffold for building complex molecules and heterocycles. nih.gov
AgrochemicalsInsecticide development. researchgate.nettandfonline.comDerivatives show high efficacy against pests like the cotton leafworm. researchgate.nettandfonline.com
Chemical BiologyScaffold for chemical probes. mdpi.comModifiable structure with known biological targets (e.g., MAO, PARP-1). mdpi.comnih.gov
Materials ScienceMonomers for polymers, functional additives. nih.govAmide and phenyl groups can impart desirable thermal and mechanical properties.

Future Directions and Unexplored Avenues in 2 Phenoxy N 2 Phenoxyethyl Acetamide Research

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and materials science. acs.orgfrontiersin.org For 2-phenoxy-N-(2-phenoxyethyl)acetamide, these computational tools offer a powerful approach to navigate the vast chemical space and design novel analogues with enhanced properties.

Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of existing phenoxy acetamide (B32628) derivatives and other bioactive molecules. frontiersin.orgnih.govnih.gov This training would enable the models to learn the underlying chemical patterns and generate novel molecular structures that are synthetically accessible and optimized for specific properties, such as target binding affinity or improved physicochemical characteristics. mdpi.com This de novo design process can significantly accelerate the discovery of new lead compounds, moving beyond the limitations of traditional chemical libraries. frontiersin.orgnih.gov

Furthermore, ML models can be employed to optimize the synthesis of this compound itself. By analyzing data from various reaction conditions (e.g., temperature, solvent, catalyst), machine learning can predict the optimal parameters to maximize yield and purity, thereby reducing development time and resource expenditure.

Table 1: Potential AI/ML Applications in this compound Research

AI/ML TechniqueApplication AreaPotential Outcome
Recurrent Neural Networks (RNNs)De Novo Molecular DesignGeneration of novel, synthetically feasible analogues with desired properties.
Generative Adversarial Networks (GANs)Lead Compound OptimizationRefinement of the core structure to improve bioactivity and reduce off-target effects.
Predictive AnalyticsSynthesis Route OptimizationIdentification of the most efficient reaction conditions for higher yields and purity.
Quantitative Structure-Activity Relationship (QSAR)Property PredictionForecasting the biological activity or toxicity of newly designed analogues before synthesis.

High-Throughput Screening Methodologies for Novel Biological Activities in Non-Clinical Systems

High-Throughput Screening (HTS) provides a mechanism to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov While derivatives of phenoxy acetamide have been investigated for various pharmacological activities, a comprehensive screening of this compound against a wide array of biological targets is a significant unexplored opportunity. nih.gov

Quantitative HTS (qHTS) methodologies could be particularly valuable. Unlike traditional HTS which tests compounds at a single concentration, qHTS generates concentration-response curves for every compound in a library, providing detailed pharmacological information on potency and efficacy directly from the primary screen. nih.gov This approach minimizes the common problems of false positives and negatives associated with single-point screening. nih.gov

Table 2: Exemplary HTS Assays for this compound

Assay TypeTarget SystemPotential Biological Activity to be Identified
Enzyme Inhibition AssayIsolated Kinases, Proteases, etc.Anticancer, Anti-inflammatory
Receptor Binding AssayCell lines expressing specific receptorsNeurological, Metabolic
Phenotypic ScreeningCancer cell lines, Bacterial culturesCytotoxicity, Antimicrobial activity biorxiv.org
Zebrafish Embryo ModelLive zebrafish embryosDevelopmental toxicity, Cardiovascular effects nih.gov

Research into Supramolecular Self-Assembly and Recognition Properties

The molecular structure of this compound, featuring hydrogen bond donors and acceptors (amide group) and aromatic phenoxy rings, suggests a potential for engaging in non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are the foundation of supramolecular chemistry, where molecules self-assemble into larger, ordered structures.

Future research could investigate whether this compound can act as a low-molecular-weight gelator, forming fibrous networks that can immobilize solvents to create supramolecular gels. Such materials have applications in areas like drug delivery, tissue engineering, and environmental remediation. The ability of the phenoxy and acetamide groups to participate in molecular recognition events could also be explored. This might involve studying its binding to specific ions, small molecules, or macromolecular targets through these non-covalent forces, which could be foundational for the development of new chemical sensors or separation materials.

Advanced In Situ Analytical Method Development for Reaction Monitoring

The synthesis of amides, a key step in producing this compound, can be complex. researchgate.net A deeper understanding of the reaction kinetics and mechanism is crucial for process optimization, ensuring high purity and yield while minimizing byproducts. Advanced in situ (in the reaction mixture) analytical techniques offer a window into the reaction as it happens.

Techniques such as online Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. acs.orgmagritek.com For instance, a flow chemistry setup coupled with an NMR spectrometer could be used to study the N-acylation step, providing precise data on conversion rates and the formation of any transient intermediates. magritek.com This information is invaluable for developing robust and scalable manufacturing processes and for gaining fundamental insights into the reaction mechanism. acs.org

Interdisciplinary Research with Environmental Chemistry on Biodegradation and Environmental Fate

As with any synthetic compound that has the potential for wider application, understanding its environmental impact is crucial. An interdisciplinary approach combining organic chemistry and environmental science is needed to study the biodegradation and environmental fate of this compound.

Studies on related phenoxyalkanoic acid compounds, widely used as herbicides, have shown that biodegradation is a key process in their environmental dissipation. nih.govprakritimitrango.com The degradation is often mediated by soil microorganisms, which can break down the molecule. nih.govjournals.co.za Research should be initiated to determine if similar microbial pathways exist for this compound. This would involve incubating the compound with various soil and sludge samples and analyzing for its disappearance and the formation of metabolites. oup.com Factors influencing its persistence, such as soil type, pH, temperature, and the presence of specific microbial populations, would be critical areas of investigation. prakritimitrango.com Such studies are essential for a complete life-cycle assessment of the compound and to ensure its use would be environmentally sustainable.

Q & A

Q. What are the established synthetic routes for 2-phenoxy-N-(2-phenoxyethyl)acetamide, and what are their key reaction conditions?

The synthesis typically involves condensation or substitution reactions. For example:

  • Condensation : Reacting phenoxyacetyl chloride with 2-phenoxyethylamine using coupling agents like TBTU in dry dichloromethane (DCM) at room temperature, with lutidine as a base .
  • Substitution : Refluxing 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene-water solvent system (8:2) for 5–7 hours to introduce azido groups, followed by purification via crystallization or extraction .
  • Base-mediated coupling : Using K₂CO₃ in acetonitrile for 24 hours under mild conditions to form phenoxy acetamide derivatives, monitored by TLC .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Employ a combination of analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 10.10 ppm for amide protons) , FTIR for functional groups (C=O stretch at ~1669 cm⁻¹) .
  • Crystallography : Single-crystal XRD to resolve bond lengths and angles, ensuring correct stereochemistry .
  • Mass spectrometry : HRMS (e.g., [M+H]+ at m/z 320.1295) for molecular weight validation .

Q. What stability considerations are critical when handling this compound in experimental settings?

  • Hydrolysis risk : Avoid exposure to strong acids/bases, as acetamide derivatives hydrolyze into acetic acid and amines . Store in anhydrous conditions at room temperature.
  • Light sensitivity : Use amber vials to prevent photodegradation, especially if aromatic rings are present .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing novel phenoxy acetamide derivatives?

  • Multi-technique validation : Cross-reference NMR data with XRD-derived bond angles to confirm resonance assignments .
  • 2D NMR : Utilize COSY and HSQC to resolve overlapping signals in complex spectra .
  • Computational modeling : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values for accuracy .

Q. What strategies improve the yield of this compound in multi-step syntheses involving condensation reactions?

  • Coupling agent optimization : Replace TBTU with HATU or EDCI for higher efficiency in amide bond formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates, or acetonitrile for milder conditions .
  • Stoichiometric adjustments : Increase the molar ratio of amine to acyl chloride (1.2:1) to drive the reaction to completion .

Q. How do researchers assess the potential carcinogenic risks of this compound during preclinical studies?

  • In vitro assays : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity .
  • Rodent models : Administer the compound orally (50–200 mg/kg) over 18–24 months, monitoring liver histopathology for neoplasms .
  • Metabolite profiling : Identify toxic intermediates (e.g., quinone derivatives) via LC-MS to refine structure-activity relationships .

Q. What computational approaches are recommended to predict the biological activity of this compound derivatives?

  • Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina, validating poses with free-energy calculations .
  • QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
  • MD simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability under physiological conditions .

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